Zomepirac

Description

This compound, formerly marketed as Zomax tablets, was associated with fatal and near-fatal anaphylactoid reactions. The manufacturer voluntarily removed Zomax tablets from the Canadian, US, and UK markets in March 1983.

This compound is a small molecule drug with a maximum clinical trial phase of IV that was first approved in 1980 and is indicated for rheumatic disease.

RN given refers to parent cpd; structure

See also: this compound Sodium (active moiety of).

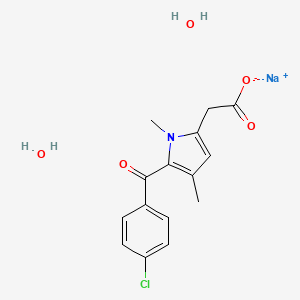

Structure

3D Structure

Properties

IUPAC Name |

2-[5-(4-chlorobenzoyl)-1,4-dimethylpyrrol-2-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14ClNO3/c1-9-7-12(8-13(18)19)17(2)14(9)15(20)10-3-5-11(16)6-4-10/h3-7H,8H2,1-2H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXVNMYWKKDOREA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N(C(=C1)CC(=O)O)C)C(=O)C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

64092-48-4 (hydrochloride salt) | |

| Record name | Zomepirac [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033369312 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID9023754 | |

| Record name | Zomepirac | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9023754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33369-31-2, 64092-49-5 | |

| Record name | Zomepirac | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33369-31-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Zomepirac [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033369312 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Zomepirac | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04828 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ZOMEPIRAC SODIUM | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757379 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Zomepirac | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9023754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Zomepirac | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.780 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ZOMEPIRAC | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/822G987U9J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Zomepirac Sodium Salt: A Technical Guide to its Pharmacological Profile

For Researchers, Scientists, and Drug Development Professionals

Abstract

Zomepirac sodium salt, a pyrroleacetic acid derivative structurally related to tolmetin, is a non-steroidal anti-inflammatory drug (NSAID) that was introduced for the management of mild to moderately severe pain. Despite demonstrating notable analgesic efficacy, comparable to some opioids in certain clinical settings, it was withdrawn from the market due to a risk of serious anaphylactic reactions. This technical guide provides an in-depth overview of the pharmacological properties of this compound sodium salt, focusing on its mechanism of action, pharmacokinetics, and the formation of a reactive acyl glucuronide metabolite. This document is intended to serve as a comprehensive resource for researchers and scientists in the field of pharmacology and drug development, offering insights into the properties of this unique NSAID.

Mechanism of Action: Inhibition of Prostaglandin Synthesis

Pharmacodynamics and Efficacy

Clinical studies demonstrated that this compound sodium salt was an effective analgesic for a variety of pain states. It was shown to be superior to aspirin and at least as effective as several opioid-containing combination analgesics. The primary pharmacodynamic effect of this compound is directly related to its ability to reduce prostaglandin levels at the site of inflammation and in the central nervous system.

Table 1: Analgesic Efficacy of this compound Sodium Salt

| Parameter | Value | Clinical Context |

| Onset of Action | ~1 hour | Management of acute pain |

| Time to Peak Effect | 3 - 4 hours | Post-operative pain relief |

| Duration of Action | ≥ 6 hours | Sustained analgesia |

Pharmacokinetics

This compound sodium salt is characterized by rapid and complete oral absorption. Following administration, it is extensively metabolized, primarily through glucuronidation. Detailed quantitative human pharmacokinetic parameters are not widely available in contemporary literature; however, the following table summarizes the known characteristics.

Table 2: Pharmacokinetic Properties of this compound Sodium Salt

| Parameter | Value/Description | Species |

| Absorption | ||

| Bioavailability | Rapid and complete | Human |

| Distribution | ||

| Plasma Protein Binding | 98-99% | Human, Mouse, Rat |

| 96-98% | Rhesus Monkey | |

| Metabolism | ||

| Primary Pathway | Glucuronidation (formation of this compound-1-O-acyl glucuronide) | Human, Rhesus Monkey |

| Excretion | ||

| Route of Elimination | Primarily renal | Human |

The Role of the Acyl Glucuronide Metabolite and Toxicity

A critical aspect of this compound's pharmacology is the formation of its major metabolite, this compound-1-O-acyl glucuronide. This metabolite is chemically reactive and can undergo intramolecular acyl migration to form various positional isomers. More significantly, the acyl glucuronide can covalently bind to plasma proteins, particularly albumin. This irreversible binding is thought to be a key factor in the hypersensitivity reactions and anaphylaxis observed with this compound, as the drug-protein adducts can act as immunogens.

Experimental Protocols

In Vitro Assessment of this compound Acyl Glucuronide Reactivity

This protocol describes a method to assess the chemical reactivity of this compound's acyl glucuronide metabolite through its covalent binding to human serum albumin (HSA).

Objective: To quantify the extent of covalent binding of this compound acyl glucuronide to HSA as an indicator of its chemical reactivity.

Materials:

-

This compound sodium salt

-

Human liver microsomes (HLM)

-

Uridine 5'-diphosphoglucuronic acid (UDPGA)

-

Human serum albumin (HSA)

-

Phosphate buffer (0.1 M, pH 7.4)

-

Trichloroacetic acid (TCA)

-

Methanol

-

Potassium hydroxide (KOH)

-

High-performance liquid chromatography (HPLC) system with UV detection

Methodology:

-

Biosynthesis of this compound Acyl Glucuronide:

-

Prepare an incubation mixture containing this compound (e.g., 100 µM), HLM (e.g., 1 mg/mL), and UDPGA (e.g., 2 mM) in phosphate buffer.

-

Incubate at 37°C for a sufficient time (e.g., 2 hours) to allow for the formation of the acyl glucuronide.

-

Terminate the reaction by adding a protein precipitating agent, such as an equal volume of cold acetonitrile.

-

Centrifuge to pellet the precipitated proteins and collect the supernatant containing the this compound acyl glucuronide.

-

-

Incubation with Human Serum Albumin:

-

Incubate the supernatant containing the biosynthesized this compound acyl glucuronide with a solution of HSA (e.g., 15 mg/mL) in phosphate buffer at 37°C for a defined period (e.g., 2 hours).

-

-

Protein Precipitation and Washing:

-

Precipitate the HSA by adding an excess of cold TCA solution.

-

Centrifuge to pellet the precipitated protein.

-

Wash the protein pellet extensively with methanol (e.g., 3-5 times) to remove any non-covalently bound this compound and its metabolites.

-

-

Hydrolysis of Covalently Bound this compound:

-

Resuspend the washed protein pellet in a solution of KOH (e.g., 1 M).

-

Incubate at an elevated temperature (e.g., 60°C) for a sufficient time (e.g., 1 hour) to hydrolyze the ester bond of the covalently bound this compound, releasing the parent drug.

-

-

Quantification by HPLC:

-

Neutralize the hydrolyzed sample and extract the released this compound using a suitable organic solvent.

-

Evaporate the organic solvent and reconstitute the residue in the HPLC mobile phase.

-

Inject an aliquot into the HPLC system and quantify the amount of this compound released, which corresponds to the amount that was covalently bound to the HSA.

-

Preclinical Toxicology

Due to its withdrawal from the market, comprehensive, publicly available preclinical toxicology data, such as LD50 values, are limited. The primary toxicity of concern that led to its market withdrawal was the occurrence of severe, unpredictable anaphylactic reactions in a subset of patients.

Conclusion

This compound sodium salt was an effective analgesic with a mechanism of action typical of NSAIDs. Its clinical utility was ultimately negated by a significant safety concern related to hypersensitivity reactions. The formation of a reactive acyl glucuronide metabolite, capable of forming immunogenic drug-protein adducts, is the leading hypothesis for this idiosyncratic toxicity. The study of this compound serves as an important case study in drug development, highlighting the critical need to thoroughly investigate the reactivity of drug metabolites and their potential to cause immune-mediated adverse drug reactions. While the lack of complete quantitative data for this withdrawn compound presents challenges, the available information provides valuable insights for medicinal chemists and pharmacologists working on the design of safer carboxylic acid-containing drugs.

References

Zomepirac and Tolmetin: A Structural and Mechanistic Analysis

An In-depth Technical Guide

This guide provides a detailed examination of the chemical structures of Zomepirac and Tolmetin, two non-steroidal anti-inflammatory drugs (NSAIDs). It explores their structural relationship, mechanism of action, and key physicochemical and pharmacokinetic properties. This document is intended for researchers, scientists, and professionals in the field of drug development.

Introduction

This compound and Tolmetin are structurally related pyrrole-acetic acid derivatives that exhibit analgesic, anti-inflammatory, and antipyretic properties.[1][2] Both function as non-selective inhibitors of cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins involved in pain and inflammation.[3][4] this compound was developed by McNeil Pharmaceutical and approved by the FDA in 1980.[1] Despite its clinical effectiveness, it was withdrawn from the market in 1983 due to instances of severe anaphylaxis.[1][5] Tolmetin, also developed by McNeil, was approved in 1976 and is still used for the management of rheumatoid arthritis and osteoarthritis.[2][6]

Chemical Structure and Relationship

The core structural similarity between this compound and Tolmetin is the pyrrole-acetic acid scaffold.[1] The primary difference lies in the substituent on the benzoyl group and the methylation pattern of the pyrrole ring.

This compound: The chemical name for this compound is 5-(4-chlorobenzoyl)-1,4-dimethyl-1H-pyrrole-2-acetic acid.[4] Its structure features a pyrrole ring substituted at position 1 with a methyl group, at position 2 with an acetic acid moiety, at position 4 with a methyl group, and at position 5 with a 4-chlorobenzoyl group.

Tolmetin: Tolmetin's chemical name is 1-methyl-5-(4-methylbenzoyl)-pyrrole-2-acetic acid.[7] It shares the 1-methyl-pyrrole-2-acetic acid core with this compound. However, it has a 4-methylbenzoyl (p-toluoyl) group at position 5 and lacks the methyl group at position 4 of the pyrrole ring that is present in this compound.[2][7]

The key structural distinctions are:

-

Benzoyl Substituent: this compound has a chlorine atom at the para-position of the benzoyl ring, whereas Tolmetin has a methyl group.

-

Pyrrole Ring Substitution: this compound has a methyl group at position 4 of the pyrrole ring, which is absent in Tolmetin.

Below is a diagram illustrating the structural relationship between the two molecules.

Physicochemical and Pharmacokinetic Properties

The structural differences between this compound and Tolmetin influence their physicochemical and pharmacokinetic properties. A summary of these properties is presented in the tables below.

Table 1: Physicochemical Properties

| Property | This compound | Tolmetin | Reference(s) |

| Molecular Formula | C₁₅H₁₄ClNO₃ | C₁₅H₁₅NO₃ | [1],[7] |

| Molar Mass | 291.73 g·mol⁻¹ | 257.29 g·mol⁻¹ | [1],[8] |

| IUPAC Name | 2-[5-(4-chlorobenzoyl)-1,4-dimethylpyrrol-2-yl]acetic acid | 2-[1-methyl-5-(4-methylbenzoyl)pyrrol-2-yl]acetic acid | [4],[7] |

Table 2: Pharmacokinetic Data

| Parameter | This compound | Tolmetin | Reference(s) |

| Absorption | Rapidly and completely absorbed | Rapidly and almost completely absorbed | [9],[2] |

| Peak Plasma Time | ~1-2 hours | ~30-60 minutes | [10],[11] |

| Protein Binding | Highly bound | 99% bound to plasma protein | [9],[12] |

| Metabolism | Primarily glucuronidation | Metabolized in the liver | [9],[12] |

| Elimination Half-life | ~4 hours | ~1-5 hours | [10],[12] |

| Route of Excretion | Primarily urinary | Primarily urinary | [9],[12] |

Mechanism of Action

Both this compound and Tolmetin exert their therapeutic effects by inhibiting prostaglandin synthesis.[1][3] They act as non-selective inhibitors of the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[12][13] These enzymes catalyze the conversion of arachidonic acid to prostaglandin H2, a precursor for various prostaglandins and thromboxanes that mediate inflammation, pain, and fever.[14] By blocking this pathway, this compound and Tolmetin reduce the levels of these pro-inflammatory mediators.[3][6]

Synthesis Overview

This compound Synthesis

The synthesis of this compound can be achieved through a modification of the Hantzsch pyrrole synthesis.[1] The key steps are:

-

Reaction of diethyl 1,3-acetonedicarboxylate, chloroacetone, and aqueous methylamine to form a pyrrole intermediate.

-

Saponification, monoesterification, and thermal decarboxylation of the intermediate.

-

Acylation of the resulting ester with N,N-dimethyl-p-chlorobenzamide.

-

Final saponification to yield this compound.

Tolmetin Synthesis

The synthesis of Tolmetin also involves the formation of the heterocyclic acetic acid framework.[3] A general approach includes:

-

Formation of an appropriate acetic acid derivative.

-

Cyclization to form the core pyrrole structure.

-

Purification of the final compound through methods like crystallization or chromatography.

Clinical Implications and this compound's Withdrawal

Both drugs were indicated for the management of mild to severe pain and inflammation associated with conditions like osteoarthritis and rheumatoid arthritis.[1][2] Clinical trials demonstrated this compound to be a potent analgesic, in some cases comparable to morphine for postoperative pain.[1][15]

However, this compound was withdrawn from the market in 1983 due to its association with serious anaphylactic reactions in a subset of the patient population.[1][5] The reactive acyl glucuronide metabolite of this compound is believed to bind irreversibly to plasma albumin, potentially triggering an immune response.[1] In contrast, glucuronidation is a minor metabolic pathway for Tolmetin, which may contribute to its different safety profile.[16]

Conclusion

This compound and Tolmetin are closely related NSAIDs sharing a common pyrrole-acetic acid core, which is responsible for their COX-inhibitory activity. The minor structural differences—a chloro versus a methyl substituent on the benzoyl group and an additional methyl group on the pyrrole ring of this compound—lead to distinct metabolic fates. These differences are thought to underlie the severe immunogenicity observed with this compound, leading to its market withdrawal, while Tolmetin remains a viable therapeutic option. This comparative analysis underscores the critical impact of subtle structural modifications on the safety and metabolic profile of pharmaceutical agents.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Buy Tolmetin | 26171-23-3 [smolecule.com]

- 4. This compound | C15H14ClNO3 | CID 5733 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound [bionity.com]

- 6. Tolmetin - Wikipedia [en.wikipedia.org]

- 7. Tolmetin | C15H15NO3 | CID 5509 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. GSRS [precision.fda.gov]

- 9. Review of the pharmacokinetics and metabolism of this compound in man and animals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound (zomax) | Drug and Therapeutics Bulletin [dtb.bmj.com]

- 11. reference.medscape.com [reference.medscape.com]

- 12. m.youtube.com [m.youtube.com]

- 13. go.drugbank.com [go.drugbank.com]

- 14. Nonsteroidal Anti-Inflammatory Drugs (NSAIDs) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. This compound: a review of its pharmacological properties and analgesic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. taylorandfrancis.com [taylorandfrancis.com]

In Vitro Effects of Zomepirac on Platelet Function: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Data Presentation: Inhibition of Platelet Aggregation

While specific quantitative data for Zomepirac is limited in the available literature, the following tables illustrate how data on the in vitro inhibition of platelet aggregation by NSAIDs are typically presented. These tables provide a framework for understanding the expected effects of a COX-inhibiting compound like this compound.

Table 1: Illustrative IC50 Values for Inhibition of Arachidonic Acid-Induced Platelet Aggregation

| Compound | IC50 (µM) | Platelet Source | Assay Method |

| This compound | Data not available | - | - |

| Aspirin | ~30 | Human | Light Transmission Aggregometry |

| Ibuprofen | ~10 | Human | Light Transmission Aggregometry |

| Indomethacin | ~1 | Human | Light Transmission Aggregometry |

Table 2: Illustrative Percentage Inhibition of Collagen-Induced Platelet Aggregation

| Compound (Concentration) | Percent Inhibition (%) | Platelet Source | Assay Method |

| This compound | Data not available | - | - |

| Aspirin (100 µM) | >90% | Human | Light Transmission Aggregometry |

| Ibuprofen (50 µM) | ~75% | Human | Light Transmission Aggregometry |

| Naproxen (100 µM) | ~80% | Human | Light Transmission Aggregometry |

Experimental Protocols

The following are detailed methodologies for key in vitro experiments used to assess the effect of compounds like this compound on platelet function.

Platelet Preparation

-

Blood Collection : Whole blood is drawn from healthy, consenting donors who have abstained from NSAIDs for at least two weeks. Blood is collected into tubes containing an anticoagulant, typically 3.2% sodium citrate.

-

Platelet-Rich Plasma (PRP) Preparation : The whole blood is centrifuged at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature. The supernatant, which is the platelet-rich plasma (PRP), is carefully collected.

-

Platelet-Poor Plasma (PPP) Preparation : The remaining blood is centrifuged at a high speed (e.g., 2000 x g) for 10 minutes to pellet the remaining cells. The supernatant is the platelet-poor plasma (PPP), which is used as a reference in aggregometry.

-

Platelet Count Adjustment : The platelet count in the PRP is determined using a hematology analyzer and adjusted to a standard concentration (e.g., 2.5 x 10⁸ platelets/mL) using PPP.

Light Transmission Aggregometry (LTA)

-

Instrumentation : A dual-channel light transmission aggregometer is used.

-

Procedure :

-

Aliquots of PRP are placed in siliconized glass cuvettes with a magnetic stir bar.

-

The cuvettes are warmed to 37°C.

-

PPP is used to set the 100% aggregation baseline, and PRP is used for the 0% baseline.

-

This compound or a vehicle control is added to the PRP and incubated for a specified time (e.g., 5-10 minutes).

-

A platelet agonist (e.g., arachidonic acid, collagen, ADP, or epinephrine) is added to induce aggregation.

-

The change in light transmission, which corresponds to the degree of platelet aggregation, is recorded for a set duration (e.g., 5-10 minutes).

-

-

Data Analysis : The maximum percentage of aggregation is determined and compared between the this compound-treated and control samples.

Serotonin Release Assay

-

Platelet Preparation : PRP is prepared as described above.

-

Radiolabeling : Platelets are incubated with [¹⁴C]5-hydroxytryptamine (serotonin) to allow for its uptake into dense granules.

-

Procedure :

-

Radiolabeled PRP is incubated with this compound or a vehicle control.

-

A platelet agonist is added to induce the release reaction.

-

The reaction is stopped, and the platelets are pelleted by centrifugation.

-

-

Measurement : The radioactivity in the supernatant is measured using a scintillation counter to quantify the amount of released serotonin.

Signaling Pathways and Visualizations

This compound's Mechanism of Action

This compound, like other NSAIDs, primarily targets the cyclooxygenase (COX) enzyme within platelets. By inhibiting COX-1, this compound prevents the conversion of arachidonic acid into prostaglandin H₂ (PGH₂), the precursor for thromboxane A₂ (TXA₂). TXA₂ is a potent platelet agonist that, upon its release, amplifies the activation signals from other agonists and promotes platelet aggregation. The inhibition of COX by this compound is reversible, which accounts for the transient nature of its antiplatelet effects.[1]

Experimental Workflow for In Vitro Platelet Aggregation Assay

The following diagram illustrates the typical workflow for assessing the impact of a test compound like this compound on platelet aggregation in vitro.

Conclusion

In vitro evidence confirms that this compound is a reversible inhibitor of platelet function, acting through the cyclooxygenase pathway to reduce the production of thromboxane A₂. While the cessation of its clinical use has limited the availability of extensive quantitative data, the established methodologies for assessing platelet function provide a clear framework for understanding its antiplatelet effects. For drug development professionals, the case of this compound underscores the importance of characterizing the reversibility and duration of platelet inhibition for NSAIDs and other compounds with the potential to affect hemostasis.

References

Bioactivation of Zomepirac: A Technical Guide to the Formation and Reactivity of its Acyl Glucuronide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Zomepirac, a non-steroidal anti-inflammatory drug (NSAID) withdrawn from the market due to adverse effects, serves as a critical case study in drug metabolism and reactive metabolite-induced toxicity. A major metabolic pathway for this compound is the formation of an acyl glucuronide (ZAG), a reactive electrophilic metabolite. This technical guide provides an in-depth overview of the bioactivation of this compound to its reactive acyl glucuronide, summarizing key quantitative data, detailing experimental protocols for its study, and visualizing the involved pathways and workflows. The inherent reactivity of ZAG leads to covalent binding with endogenous macromolecules, such as proteins, which is implicated in the drug's toxicity, including renal injury. Understanding the mechanisms of ZAG formation and reactivity is paramount for drug development professionals in predicting and mitigating similar adverse reactions with other carboxylic acid-containing drug candidates.

Introduction

Drug metabolism is a double-edged sword; while it primarily serves to detoxify and eliminate xenobiotics, it can also lead to the formation of reactive metabolites that can cause cellular damage and toxicity.[1] Carboxylic acid-containing drugs are frequently metabolized through glucuronidation, a phase II conjugation reaction that typically increases water solubility and facilitates excretion.[1] However, the resulting acyl glucuronides can be chemically reactive electrophiles capable of covalently modifying proteins and other macromolecules.[2][3]

This compound is a prominent example of a drug whose toxicity is linked to the formation of a reactive acyl glucuronide metabolite. The accumulation of this compound acyl glucuronide (ZAG) in plasma has been associated with hypersensitivity reactions and renal toxicity, ultimately leading to its withdrawal from clinical use. This guide will explore the bioactivation pathway of this compound, the reactivity of its acyl glucuronide, and the experimental approaches used to characterize these processes.

Bioactivation Pathway of this compound

The primary bioactivation pathway of this compound involves its conjugation with glucuronic acid, a reaction catalyzed by UDP-glucuronosyltransferases (UGTs), to form the 1-O-β-acyl glucuronide of this compound (ZAG). This metabolite is not stable and can undergo intramolecular acyl migration to form positional isomers (iso-ZAG) and can also covalently bind to nucleophilic residues on proteins.

Quantitative Data Summary

The following tables summarize key quantitative data from studies on the reactivity of this compound acyl glucuronide.

Table 1: In Vitro Inhibition of Microtubule Assembly by this compound and its Metabolites

| Compound | Concentration for 50% Inhibition (IC50) | Reference |

| This compound Acyl Glucuronide (ZAG) | ~1 mM | [2][3] |

| iso-ZAG (rearrangement isomers) | ~1 mM | [2][3] |

| This compound (ZP) | > 4 mM (<50% inhibition at 4 mM) | [2][3] |

Table 2: In Vivo and In Vitro Covalent Binding and Toxicity of this compound

| Experiment | Parameter | Finding | Reference |

| In Vivo (Rats) | This compound Dosing | 50 mg/kg, twice daily for 3 days | [2][3] |

| In Vivo (Rats) | Detection of ZP-modified tubulin | Present in liver cytosol | [2][3] |

| In Vitro | Incubation with Microtubular Protein (MTP) | ZAG and iso-ZAG showed dose-dependent covalent modification | [2][3] |

| In Vitro | Incubation with Preformed Microtubules | 4 mM ZAG caused ~35% inhibition of reassembly | [2][3] |

| In Vitro | Modification of MTP | ~85% reduction in assembly ability | [2][3] |

| In Vivo (Mice) | This compound-induced kidney injury model | Increased blood urea nitrogen (BUN) and creatinine (CRE) | |

| In Vivo (Mice) | ZAG concentrations | Correlated with BUN and CRE values in the kidney |

Experimental Protocols

This section provides detailed methodologies for key experiments involved in the study of this compound bioactivation.

Enzymatic Synthesis of this compound Acyl Glucuronide (ZAG)

This protocol describes the in vitro synthesis of ZAG using liver microsomes.

Materials:

-

This compound

-

UDP-glucuronic acid (UDPGA)

-

Liver microsomes (e.g., rat or human)

-

0.1 M Phosphate buffer (pH 7.4)

-

Magnesium chloride (MgCl₂)

-

Alamethicin

-

Acetonitrile

-

Centrifuge

Procedure:

-

Prepare an incubation mixture containing this compound, liver microsomes, MgCl₂, and alamethicin in 0.1 M phosphate buffer (pH 7.4).

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding UDPGA.

-

Incubate at 37°C for a specified time (e.g., 2 hours).

-

Terminate the reaction by adding an equal volume of cold acetonitrile.

-

Centrifuge the mixture to precipitate proteins.

-

The supernatant containing the synthesized ZAG can be used for further experiments or purified by techniques like HPLC.

HPLC Analysis of this compound and this compound Acyl Glucuronide

This method is for the simultaneous quantification of this compound and ZAG in biological matrices.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector.

-

Reversed-phase C18 column.

Reagents:

-

Acetonitrile (ACN)

-

Water with 0.1% formic acid (FA)

-

Internal standard (e.g., a structural analog of this compound)

Procedure:

-

Sample Preparation:

-

To 100 µL of plasma, add 200 µL of acetonitrile containing the internal standard to precipitate proteins.

-

Vortex and centrifuge at high speed.

-

Inject the supernatant onto the HPLC system.

-

-

Chromatographic Conditions:

-

Mobile Phase A: Water with 0.1% FA

-

Mobile Phase B: Acetonitrile with 0.1% FA

-

Gradient: A linear gradient from 10% to 90% B over 10 minutes.

-

Flow Rate: 1 mL/min

-

Detection Wavelength: 313 nm

-

Column Temperature: 40°C

-

-

Quantification:

-

Generate a standard curve by spiking known concentrations of this compound and ZAG into the blank biological matrix.

-

Calculate the concentration in unknown samples by comparing the peak area ratios of the analytes to the internal standard against the standard curve.

-

In Vitro Incubation of ZAG with Proteins

This protocol details the incubation of ZAG with a target protein to assess covalent binding.

Materials:

-

Synthesized ZAG

-

Target protein (e.g., human serum albumin, purified tubulin)

-

0.1 M Phosphate buffer (pH 7.4)

-

Incubator at 37°C

-

Trichloroacetic acid (TCA) or cold acetone for protein precipitation

-

SDS-PAGE and Western blotting reagents

Procedure:

-

Incubate the target protein with varying concentrations of ZAG in phosphate buffer at 37°C for a specified time (e.g., 2 hours).

-

Precipitate the protein using TCA or cold acetone.

-

Wash the protein pellet multiple times with a suitable solvent (e.g., methanol/ether) to remove non-covalently bound ZAG.

-

Resuspend the protein pellet in SDS-PAGE sample buffer.

-

Analyze the protein for covalent modification using SDS-PAGE followed by Western blotting with an anti-zomepirac antibody.

In Vitro Microtubule Assembly Assay

This assay measures the effect of ZAG on the polymerization of tubulin.

Materials:

-

Purified tubulin

-

GTP

-

Assembly buffer (e.g., PEM buffer: 100 mM PIPES, 1 mM EGTA, 1 mM MgCl₂, pH 6.9)

-

Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

-

Pre-incubate purified tubulin with ZAG, iso-ZAG, or this compound at various concentrations for 2 hours at room temperature.

-

Initiate microtubule assembly by adding GTP and warming the samples to 37°C.

-

Monitor the increase in absorbance at 340 nm over time. The increase in turbidity is proportional to the extent of microtubule polymerization.[3]

-

Calculate the percentage inhibition of assembly compared to a vehicle control.

Sandwich ELISA for this compound-Tubulin Adducts

This protocol is for the detection of this compound-modified tubulin in biological samples.

Materials:

-

Anti-tubulin antibody (capture antibody)

-

Anti-zomepirac antibody (detection antibody)

-

Enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-rabbit IgG)

-

ELISA plates

-

Blocking buffer (e.g., 5% non-fat milk in PBS)

-

Wash buffer (e.g., PBS with 0.05% Tween 20)

-

Substrate (e.g., TMB)

-

Stop solution (e.g., 2 M H₂SO₄)

-

Plate reader

Procedure:

-

Coat the wells of an ELISA plate with the anti-tubulin capture antibody overnight at 4°C.

-

Wash the wells and block with blocking buffer for 1-2 hours at room temperature.

-

Add the biological sample (e.g., liver cytosol) and incubate for 2 hours at room temperature.

-

Wash the wells and add the anti-zomepirac detection antibody. Incubate for 2 hours at room temperature.

-

Wash the wells and add the enzyme-conjugated secondary antibody. Incubate for 1 hour at room temperature.

-

Wash the wells and add the substrate. Allow the color to develop.

-

Stop the reaction with the stop solution and measure the absorbance at the appropriate wavelength.

Mandatory Visualizations

The following diagrams illustrate key experimental workflows.

Conclusion

The bioactivation of this compound to its reactive acyl glucuronide is a well-documented example of metabolism-induced toxicity. The inherent electrophilicity of ZAG leads to covalent modification of cellular proteins, a process that has been linked to the adverse effects observed with this drug. The experimental protocols and data presented in this guide provide a framework for investigating the formation and reactivity of acyl glucuronides. For researchers and professionals in drug development, a thorough understanding of these mechanisms is crucial for the early identification and mitigation of potential liabilities associated with carboxylic acid-containing drug candidates, ultimately contributing to the development of safer medicines.

References

Zomepirac: A Technical Guide to its Cyclooxygenase (COX) Inhibition

For Researchers, Scientists, and Drug Development Professionals

Abstract

Zomepirac is a non-steroidal anti-inflammatory drug (NSAID) that exhibits its therapeutic effects, primarily analgesia, through the inhibition of cyclooxygenase (COX) enzymes. This technical guide provides an in-depth exploration of this compound's role as a COX inhibitor, consolidating available data on its mechanism of action, and outlining relevant experimental protocols. Due to the limited availability of specific quantitative inhibitory data for this compound against COX-1 and COX-2 isoforms, this guide also presents a comparative context with other NSAIDs and details generalized experimental workflows for assessing COX inhibition.

Introduction to this compound and its Clinical Application

This compound, chemically known as 5-(4-chlorobenzoyl)-1,4-dimethyl-1H-pyrrole-2-acetic acid, is a pyrrole acetic acid derivative structurally related to tolmetin. It was formerly marketed for the management of mild to severe pain.[1] Clinical studies demonstrated its analgesic efficacy to be comparable or superior to aspirin and codeine, and in some instances, similar to that of morphine in postoperative pain.[1] this compound functions as a prostaglandin synthetase inhibitor, thereby reducing the production of prostaglandins that mediate pain and inflammation.[1]

The Cyclooxygenase (COX) Enzymes and Prostaglandin Synthesis

The primary mechanism of action of NSAIDs, including this compound, is the inhibition of cyclooxygenase (COX) enzymes.[2] There are two main isoforms of this enzyme:

-

COX-1: This isoform is constitutively expressed in most tissues and is responsible for the production of prostaglandins that play a role in physiological "housekeeping" functions. These include protecting the gastric mucosa, maintaining renal blood flow, and supporting platelet aggregation.[2]

-

COX-2: This isoform is typically undetectable in most tissues but is rapidly induced by inflammatory stimuli such as cytokines and endotoxins.[2] The prostaglandins produced by COX-2 are key mediators of inflammation, pain, and fever.[2]

The inhibition of COX-2 is responsible for the desired anti-inflammatory and analgesic effects of NSAIDs. Conversely, the simultaneous inhibition of COX-1 can lead to undesirable side effects, most notably gastrointestinal irritation and bleeding.[2]

This compound's Mechanism of Action as a COX Inhibitor

Prostaglandin Synthesis Pathway and Site of this compound's Action

The following diagram illustrates the arachidonic acid cascade and the central role of COX enzymes, which are the target of this compound.

Quantitative Analysis of COX Inhibition

A critical aspect of characterizing a COX inhibitor is determining its potency and selectivity. This is typically achieved by measuring the half-maximal inhibitory concentration (IC50) for each COX isoform. The ratio of IC50 (COX-1)/IC50 (COX-2) is used to define the selectivity profile of an NSAID.

| NSAID | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Ratio (COX-1/COX-2) | Classification |

| This compound | Data not available | Data not available | Data not available | Non-selective (presumed) |

| Ibuprofen | ~15 | ~35 | ~0.4 | Non-selective |

| Naproxen | ~8 | ~5 | ~1.6 | Non-selective |

| Diclofenac | ~0.7 | ~0.07 | ~10 | Moderately COX-2 selective |

| Celecoxib | ~15 | ~0.04 | ~375 | COX-2 selective |

| Aspirin | ~5 | ~200 | ~0.025 | COX-1 selective (at low doses) |

Note: The IC50 values presented are approximate and can vary depending on the specific assay conditions. The classification of this compound is based on its known mechanism as a general prostaglandin synthetase inhibitor and its temporal relationship to the discovery of COX isoforms.

Experimental Protocols for Assessing COX Inhibition

The following section details a generalized experimental protocol for determining the in vitro inhibitory activity of a compound like this compound on COX-1 and COX-2.

In Vitro COX Inhibition Assay (General Protocol)

This protocol is based on the principles of colorimetric or fluorescent assays that measure the peroxidase activity of the COX enzymes.

Objective: To determine the IC50 values of a test compound (e.g., this compound) for the inhibition of ovine or human recombinant COX-1 and COX-2.

Materials:

-

Recombinant ovine or human COX-1 and COX-2 enzymes

-

Arachidonic acid (substrate)

-

Heme (cofactor)

-

Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

-

Colorimetric or fluorometric probe (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine - TMPD)

-

Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

-

Microplate reader

Procedure:

-

Enzyme Preparation: Prepare working solutions of COX-1 and COX-2 in the assay buffer.

-

Compound Preparation: Prepare a series of dilutions of the test compound in the assay buffer.

-

Reaction Mixture Preparation: In a 96-well plate, add the assay buffer, heme, and the colorimetric/fluorometric probe to each well.

-

Inhibitor Incubation: Add the diluted test compound or vehicle control to the appropriate wells.

-

Enzyme Addition: Initiate the reaction by adding the COX-1 or COX-2 enzyme to the wells.

-

Substrate Addition: After a brief pre-incubation period, add arachidonic acid to all wells to start the reaction.

-

Measurement: Immediately measure the absorbance or fluorescence at the appropriate wavelength using a microplate reader. Kinetic readings are taken over a specified period (e.g., 5-10 minutes).

-

Data Analysis: Calculate the rate of reaction for each concentration of the test compound. Plot the percentage of inhibition against the logarithm of the inhibitor concentration. Determine the IC50 value using a suitable curve-fitting algorithm (e.g., sigmoidal dose-response).

Experimental Workflow Diagram

The following diagram outlines the general workflow for screening and characterizing a potential COX inhibitor.

Conclusion

This compound is a potent analgesic that functions through the inhibition of prostaglandin synthesis by blocking the activity of cyclooxygenase enzymes. While it is classified as a non-selective COX inhibitor, a detailed quantitative comparison of its inhibitory profile against COX-1 and COX-2 is limited by the lack of publicly available IC50 data. The experimental protocols and workflows described in this guide provide a framework for the in vitro characterization of COX inhibitors like this compound. Further research to elucidate the precise inhibitory constants and binding interactions of this compound with COX-1 and COX-2 would be valuable for a more complete understanding of its pharmacological profile.

References

Zomepirac: An In-depth Technical Guide to its Early Clinical Trials and Analgesic Efficacy

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zomepirac sodium, a pyrrole-acetic acid derivative structurally related to tolmetin, emerged in the late 1970s and early 1980s as a potent, orally effective, non-narcotic analgesic.[1][2] Developed by McNeil Pharmaceutical, it was marketed under the brand name Zomax for the management of mild to severe pain.[2] Its non-steroidal anti-inflammatory drug (NSAID) properties, coupled with a demonstrated efficacy comparable to and in some cases exceeding that of existing analgesics, including opioids, positioned it as a significant advancement in pain management.[1][3] This technical guide provides a comprehensive overview of the early clinical trials that established the analgesic efficacy of this compound, detailing the experimental protocols and quantitative outcomes.

Mechanism of Action

This compound functions as a prostaglandin synthetase inhibitor.[2][4] By blocking the cyclooxygenase (COX) enzyme, it prevents the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation and pain.[4] This mechanism is the foundation of its analgesic, anti-inflammatory, and antipyretic effects.[1]

Early Clinical Trials: A Quantitative Overview

The analgesic efficacy of this compound was established through a series of rigorous clinical trials across various pain models. These studies consistently demonstrated its superiority to placebo and its favorable comparison to established analgesics.

Postoperative Pain

Postoperative pain served as a primary model for evaluating this compound's efficacy.

| Study Type | Patient Population | Treatments | Key Findings | Citation |

| Single-dose, double-blind, crossover | 159 cancer patients with postoperative pain | Oral this compound (100 mg), Intramuscular Morphine (8 mg and 16 mg) | 100 mg of oral this compound was found to be roughly equivalent in analgesic effect to 16 mg of intramuscular morphine. | [5] |

| Single-dose, double-blind | 196 hospitalized postsurgical patients | This compound (50 mg and 100 mg), Propoxyphene/Acetaminophen (100 mg/650 mg), Placebo | 100 mg this compound was significantly more effective than the propoxyphene combination. Remedication rates: Placebo (77%), Propoxyphene/Acetaminophen (48%), this compound 50 mg (43%), this compound 100 mg (29%). | [6] |

| Single-dose, double-blind | 199 outpatients after oral surgery | This compound (100 mg), Diflunisal (500 mg and 1000 mg), Aspirin (650 mg), Placebo | This compound was significantly superior to aspirin and placebo. The duration of analgesia for this compound was approximately 9 hours, compared to 3 hours for aspirin. | [7] |

Cancer Pain

The management of chronic pain in cancer patients was another area where this compound showed promise.

| Study Type | Patient Population | Treatments | Key Findings | Citation |

| Single-dose, double-blind, crossover | 40 patients with chronic pain from advanced cancer | This compound sodium (100 mg), Oxycodone with APC (Percodan), Placebo | 100 mg of this compound provided analgesia equal to oxycodone with APC. The analgesic effect was apparent within 1 hour, peaked between 3 and 4 hours, and lasted for at least 6 hours. | [8] |

General Pain Conditions

Large-scale studies were also conducted to assess this compound's effectiveness in a broader range of painful conditions.

| Study Type | Patient Population | Treatments | Key Findings | Citation |

| Open, multi-center | 15,484 patients with various moderate to severe painful conditions | This compound (300 mg to 600 mg daily for 7 days) | Pain severity on a 4-point rating scale was reduced from an initial score of 2.4 to 1.3. 71.7% of patients and doctors reported improvement. The percentage of patients reporting "bad" or "very bad" sleep decreased from 46.2% to 15.1%. | [9] |

Experimental Protocols

The clinical development of this compound utilized several established and rigorous experimental designs to evaluate its analgesic properties.

Double-Blind, Crossover Design

A common methodology in this compound trials was the double-blind, crossover design. This approach minimized bias and allowed for within-subject comparisons of different treatments.

In a typical crossover study, patients were randomly assigned to a sequence of treatments. For instance, in the study comparing this compound to intramuscular morphine, patients would receive either this compound or morphine during the initial treatment period.[5] Following a washout period to eliminate the effects of the first drug, they would then "cross over" to the other treatment. Pain intensity and relief were assessed at regular intervals using standardized scales.

Multi-Center Open-Label Studies

To gather data on a larger and more diverse patient population, open-label, multi-center studies were conducted.[9] While lacking a concurrent control group, these trials provided valuable information on the real-world effectiveness and tolerability of this compound across a spectrum of painful conditions. The primary endpoints in such studies often included global assessments of efficacy by both the patient and the physician, as well as changes in pain severity scores.[9]

Efficacy and Comparative Potency

Across numerous studies, this compound demonstrated a consistent and robust analgesic effect.

-

Oral vs. Intramuscular Opioids : A significant finding from early clinical trials was the comparable efficacy of oral this compound to intramuscular morphine for postoperative pain.[1][5] This was a notable discovery, as it presented a non-narcotic, oral alternative to parenteral opioids for severe pain.

-

Comparison with Oral Opioid Combinations : In studies of cancer pain and postsurgical pain, 100 mg of this compound was shown to be as effective as, or superior to, combinations of opioids and non-opioids, such as oxycodone with APC and propoxyphene with acetaminophen.[6][8]

-

Superiority to Aspirin : In the context of oral surgery pain, this compound was found to be more effective than 650 mg of aspirin.[3][7]

Withdrawal from the Market

Despite its demonstrated analgesic efficacy, this compound was withdrawn from the market in March 1983.[2] This was due to its association with a risk of serious anaphylactic reactions in a small, yet unpredictable, subset of the patient population.[2]

Conclusion

The early clinical trials of this compound unequivocally established it as a potent non-narcotic analgesic with a broad spectrum of activity. The rigorous methodologies employed in these studies provided a clear quantitative assessment of its efficacy, demonstrating its favorable position relative to existing analgesics, including opioids. While its clinical use was ultimately curtailed due to safety concerns, the data from these foundational studies remain a valuable resource for researchers and professionals in the field of analgesic drug development, offering insights into trial design, efficacy endpoints, and the potential for potent non-opioid analgesics.

References

- 1. This compound sodium. A new nonaddicting analgesic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Evaluation of this compound sodium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound | C15H14ClNO3 | CID 5733 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Relative analgesic potency of oral this compound and intramuscular morphine in cancer patients with postoperative pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. [논문]Postsurgical Pain: this compound Sodium, Propoxyphene/‐Acetaminophen Combination, and Placebo [scienceon.kisti.re.kr]

- 7. A 12-Hour Evaluation of the Analgesic Efficacy of Diflunisal, this compound Sodium, Aspirin, and Placebo in Postoperative Oral Surgery Pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Analgesic efficacy of this compound sodium in patients with pain due to cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A multi-centre study of this compound in painful conditions: an analysis of clinical data for 15,484 patients - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Zomepirac: A Tool Compound for Investigating Drug Hypersensitivity

Application Notes and Protocols for Researchers and Drug Development Professionals

Introduction

Zomepirac, a non-steroidal anti-inflammatory drug (NSAID) structurally related to tolmetin, was withdrawn from the market due to a high incidence of hypersensitivity reactions, including anaphylaxis. This characteristic makes this compound a valuable tool compound for researchers and drug development professionals studying the mechanisms of drug-induced hypersensitivity. These application notes provide a comprehensive overview of this compound's utility in this context, including detailed protocols for key in vitro experiments and data interpretation guidelines.

The primary mechanism believed to underlie this compound hypersensitivity involves the metabolic formation of a reactive acyl glucuronide metabolite. This metabolite can covalently bind to endogenous proteins, forming neoantigens that can trigger an immune response. Understanding this process is crucial for predicting and mitigating the risk of hypersensitivity for new drug candidates.

Key Applications of this compound as a Tool Compound

-

Investigating the Role of Reactive Metabolites: this compound serves as a model compound to study how reactive metabolites, specifically acyl glucuronides, contribute to the formation of drug-protein adducts and subsequent immune activation.

-

Validating In Vitro Hypersensitivity Assays: The known hypersensitivity profile of this compound makes it an excellent positive control for validating and standardizing in vitro assays designed to predict the allergenic potential of new chemical entities. These assays include the Basophil Activation Test (BAT), Lymphocyte Transformation Test (LTT), and mast cell degranulation assays.

-

Elucidating Immunological Signaling Pathways: By stimulating immune cells with this compound or its protein adducts, researchers can dissect the downstream signaling cascades involved in both immediate and delayed hypersensitivity reactions. This includes studying mast cell and basophil degranulation pathways, as well as T-cell activation and cytokine release.

Data Presentation: In Vitro Hypersensitivity Assays with NSAIDs

The following tables summarize representative quantitative data from in vitro hypersensitivity assays performed with various NSAIDs. While specific data for this compound is limited in publicly available literature, these values provide a benchmark for expected results when using this compound as a positive control.

Table 1: Basophil Activation Test (BAT) with NSAIDs

| NSAID | Concentration Range | % CD63+ Basophils (Mean ± SD) | Stimulation Index (SI) | Sensitivity (%) | Specificity (%) |

| Aspirin | 1.6 - 5.2 mM | 15.4 ± 8.2 | 3.1 ± 1.5 | 43.3 | 100 |

| Diclofenac | 0.34 - 1.1 mM | 18.9 ± 10.1 | 3.8 ± 1.9 | 43.3 | 93.3 |

| Ibuprofen | 0.48 - 1.5 mM | 12.1 ± 6.5 | 2.5 ± 1.1 | Not Reported | Not Reported |

| This compound (Expected) | 0.1 - 1.0 mM | > 15 | > 3 | High | High |

Data compiled from various studies on NSAID hypersensitivity. This compound is expected to show a strong positive response.

Table 2: Lymphocyte Transformation Test (LTT) with NSAIDs

| NSAID | Concentration Range | Stimulation Index (SI) (Mean ± SD) | Sensitivity (%) | Specificity (%) |

| Aspirin | 10 - 100 µg/mL | 4.5 ± 2.1 | ~60 | ~85 |

| Diclofenac | 10 - 100 µg/mL | 5.2 ± 2.8 | ~65 | ~88 |

| Ibuprofen | 10 - 100 µg/mL | 3.9 ± 1.7 | ~55 | ~82 |

| This compound (Expected) | 1 - 50 µg/mL | > 5 | High | High |

Data represents typical findings in patients with a clinical history of NSAID hypersensitivity. A Stimulation Index (SI) ≥ 2 is generally considered positive.

Table 3: Mast Cell Degranulation (β-Hexosaminidase Release) Assay with NSAIDs

| Compound | Concentration | % β-Hexosaminidase Release (Mean ± SD) |

| Control (Buffer) | - | 2.5 ± 0.8 |

| Compound 48/80 (Positive Control) | 10 µg/mL | 65.2 ± 7.3 |

| This compound-Protein Adduct (Expected) | 1 - 100 µg/mL | 20 - 50 |

| This compound alone (Expected) | 1 - 100 µg/mL | < 10 |

This table illustrates the expected outcome where the this compound-protein adduct, but not the drug alone, induces significant mast cell degranulation.

Experimental Protocols

Protocol 1: this compound-Protein Adduct Formation

Objective: To generate this compound-protein adducts for use in in vitro hypersensitivity assays.

Materials:

-

This compound sodium salt

-

Human Serum Albumin (HSA)

-

Phosphate-buffered saline (PBS), pH 7.4

-

UDP-glucuronyltransferase (UGT) enzyme preparation (e.g., human liver microsomes)

-

Uridine 5'-diphosphoglucuronic acid (UDPGA)

-

Dialysis tubing (10 kDa MWCO)

-

Mass spectrometer for verification

Procedure:

-

Dissolve this compound and HSA in PBS.

-

Add the UGT enzyme preparation to the solution.

-

Initiate the glucuronidation reaction by adding UDPGA.

-

Incubate the reaction mixture at 37°C for 2-4 hours to allow the formation of this compound acyl glucuronide and subsequent adduction to HSA.

-

Stop the reaction by cooling on ice.

-

Remove unreacted this compound and metabolites by extensive dialysis against PBS at 4°C.

-

Confirm the formation of this compound-HSA adducts using mass spectrometry to detect the mass shift corresponding to the covalent binding of this compound.

Protocol 2: Basophil Activation Test (BAT)

Objective: To assess the ability of this compound and its protein adducts to activate basophils from sensitized individuals.

Materials:

-

Heparinized whole blood from a healthy donor (or a patient with known NSAID sensitivity)

-

This compound solution

-

This compound-HSA adduct solution

-

Anti-FcεRI antibody (positive control)

-

Buffer (negative control)

-

Staining antibodies: anti-CD63-FITC, anti-CCR3-PE, anti-CD203c-PE

-

Lysing solution

-

Flow cytometer

Procedure:

-

Aliquot 100 µL of whole blood into flow cytometry tubes.

-

Add 20 µL of this compound, this compound-HSA adduct, positive control, or negative control to the respective tubes.

-

Incubate for 15-30 minutes at 37°C.

-

Add the staining antibody cocktail and incubate for 20 minutes in the dark at room temperature.

-

Add lysing solution and incubate for 10 minutes to lyse red blood cells.

-

Wash the cells with PBS and resuspend in sheath fluid.

-

Acquire data on a flow cytometer, gating on the basophil population (CCR3+).

-

Analyze the percentage of activated basophils (CD63+ or CD203c high).

Protocol 3: Lymphocyte Transformation Test (LTT)

Objective: To measure the proliferative response of T-lymphocytes to this compound and its protein adducts.

Materials:

-

Peripheral blood mononuclear cells (PBMCs) isolated from whole blood by density gradient centrifugation

-

RPMI-1640 medium supplemented with 10% autologous serum, L-glutamine, and antibiotics

-

This compound solution

-

This compound-HSA adduct solution

-

Phytohemagglutinin (PHA) (positive control)

-

Culture medium (negative control)

-

[³H]-thymidine or a non-radioactive proliferation assay kit (e.g., BrdU, XTT)

-

96-well cell culture plates

-

Liquid scintillation counter or microplate reader

Procedure:

-

Plate 2 x 10⁵ PBMCs per well in a 96-well plate.

-

Add this compound, this compound-HSA adduct, PHA, or medium alone to the wells in triplicate.

-

Incubate the plate for 5-7 days at 37°C in a humidified 5% CO₂ incubator.

-

For the final 18 hours of incubation, add [³H]-thymidine to each well.

-

Harvest the cells onto a filter mat using a cell harvester.

-

Measure the incorporated radioactivity using a liquid scintillation counter.

-

Calculate the Stimulation Index (SI) = (mean cpm of stimulated cultures) / (mean cpm of unstimulated cultures).

Protocol 4: Mast Cell Degranulation (β-Hexosaminidase Release) Assay

Objective: To quantify mast cell degranulation in response to this compound-protein adducts.

Materials:

-

Mast cell line (e.g., RBL-2H3)

-

This compound-HSA adduct solution

-

Compound 48/80 (positive control)

-

Tyrode's buffer (negative control)

-

p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG) substrate solution

-

Stop solution (e.g., glycine buffer, pH 10.7)

-

Triton X-100 for cell lysis (total release)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed mast cells in a 96-well plate and culture overnight.

-

Wash the cells with Tyrode's buffer.

-

Add this compound-HSA adduct, compound 48/80, or buffer to the wells.

-

Incubate for 30-60 minutes at 37°C.

-

Centrifuge the plate and collect the supernatant.

-

Lyse the remaining cells with Triton X-100 to measure the total cellular β-hexosaminidase.

-

Transfer supernatants and cell lysates to a new plate containing the pNAG substrate.

-

Incubate for 1-2 hours at 37°C.

-

Stop the reaction and read the absorbance at 405 nm.

-

Calculate the percentage of β-hexosaminidase release = (absorbance of supernatant / absorbance of total lysate) x 100.

Visualization of Key Pathways and Workflows

Signaling Pathways

Caption: this compound Hypersensitivity Pathway.

Caption: NSAID-induced shift in arachidonic acid metabolism.

Experimental Workflows

Caption: Basophil Activation Test (BAT) Workflow.

Application Notes and Protocols for Experimental Models of Zomepirac-Induced Anaphylaxis in Animals

Disclaimer: Zomepirac sodium was withdrawn from the market in March 1983 due to reports of severe anaphylactic reactions in humans.[1] Consequently, published research on specific animal models for this compound-induced anaphylaxis is scarce. The following protocols are generalized, hypothetical models based on established methods for studying drug-induced and hapten-induced anaphylaxis in animals. These protocols are intended for research purposes and would require significant optimization and validation for the specific investigation of this compound.

Introduction

This compound is a non-steroidal anti-inflammatory drug (NSAID) that can act as a hapten.[1][2][3][4] Haptens are small molecules that can elicit an immune response only when attached to a larger carrier molecule, such as a protein. In susceptible individuals, this compound can conjugate with endogenous proteins to form immunogenic complexes, leading to the production of specific IgE antibodies. Subsequent exposure to the drug can then trigger a type I hypersensitivity reaction, resulting in anaphylaxis.

Animal models are essential for investigating the mechanisms of drug-induced anaphylaxis and for the preclinical safety assessment of new chemical entities.[2] The most commonly used species for these studies are guinea pigs and mice, due to their well-characterized immune systems and susceptibility to anaphylactic reactions.[2][5][6]

This document provides detailed protocols for three experimental models of this compound-induced anaphylaxis:

-

Active Systemic Anaphylaxis (ASA) in Guinea Pigs: A model where animals are actively sensitized to the drug, leading to a systemic anaphylactic response upon challenge.

-

Passive Cutaneous Anaphylaxis (PCA) in Guinea Pigs: A localized model to demonstrate the presence of drug-specific IgE antibodies in the serum of sensitized animals.

-

Passive Systemic Anaphylaxis (PSA) in Mice: A model where naive animals are passively sensitized with IgE antibodies prior to a systemic challenge with the drug.[5][7][8]

Active Systemic Anaphylaxis (ASA) in Guinea Pigs

This model is suitable for studying the entire process of sensitization and elicitation of a systemic anaphylactic response to this compound.

Experimental Protocol

1.1. Animals:

-

Species: Guinea Pig (e.g., Hartley strain)

-

Sex: Male or female

-

Weight: 300-400 g

1.2. Materials:

-

This compound Sodium

-

Bovine Serum Albumin (BSA) or Guinea Pig Serum Albumin (GPSA) as a carrier protein.

-

Freund's Complete Adjuvant (FCA)

-

Sterile 0.9% saline

-

Syringes and needles (various gauges)

-

Animal handling and restraint equipment

-

Rectal thermometer

-

Stethoscope

1.3. Preparation of this compound-Protein Conjugate (Sensitizing Agent):

-

This step is crucial as this compound itself is a hapten and requires conjugation to a carrier protein to become immunogenic.

-

Dissolve this compound sodium and BSA (or GPSA) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Use a cross-linking agent (e.g., glutaraldehyde or carbodiimide) to covalently link this compound to the carrier protein. The molar ratio of this compound to protein should be optimized.

-

Purify the conjugate by dialysis to remove unreacted this compound and cross-linker.

-

Lyophilize the purified conjugate for storage.

1.4. Sensitization Protocol:

-

On Day 0, emulsify the this compound-protein conjugate in FCA at a 1:1 ratio.

-

Inject each guinea pig with 0.5 mL of the emulsion via the intramuscular (IM) or subcutaneous (SC) route, distributed over multiple sites (e.g., inguinal and axillary regions). The dose of the conjugate needs to be determined empirically, but a starting point could be 1 mg of conjugate per animal.

-

A control group should be sensitized with the carrier protein-FCA emulsion alone.

1.5. Challenge Protocol:

-

On Day 21, challenge the sensitized guinea pigs with an intravenous (IV) injection of this compound sodium dissolved in sterile saline via a suitable vein (e.g., ear vein or saphenous vein).

-

The challenge dose should be determined in a pilot study, starting with a low dose (e.g., 0.1 mg/kg) and escalating.

-

A separate group of sensitized animals should be challenged with the carrier protein alone to confirm specificity.

1.6. Observation and Scoring:

-

Immediately after the challenge, continuously observe the animals for at least 60 minutes for signs of anaphylaxis.

-

Record the onset and severity of symptoms using a standardized scoring system (see Table 2).

-

Monitor rectal temperature at 15-minute intervals.[8]

-

Record mortality within 24 hours.

Experimental Workflow

References

- 1. Research on the Methods of Active Systemic Anaphylaxis on Guinea Pig in Drug Safety Evaluation | Semantic Scholar [semanticscholar.org]

- 2. animal-models-of-ige-anaphylaxis - Ask this paper | Bohrium [bohrium.com]

- 3. Passive cutaneous anaphylaxis (PCA) with the sera of guinea pigs sensibilisated by insulin [remedy.med.bg.ac.rs]

- 4. Anaphylaxis - Wikipedia [en.wikipedia.org]

- 5. Animal Models of IgE Anaphylaxis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Protocols for the Induction and Evaluation of Systemic Anaphylaxis in Mice | Springer Nature Experiments [experiments.springernature.com]

- 8. researchgate.net [researchgate.net]

Application Notes & Protocols for the Quantification of Zomepirac in Biological Samples

This document provides detailed application notes and protocols for the quantitative analysis of Zomepirac in biological samples, primarily plasma, serum, and urine, using High-Performance Liquid Chromatography with UV detection (HPLC-UV) and a proposed Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method. These guidelines are intended for researchers, scientists, and professionals in the field of drug development and bioanalysis.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV) Methods

Reversed-phase HPLC with UV detection is a robust and widely used technique for the quantification of this compound in biological matrices. Below are two common methods based on different sample preparation techniques: protein precipitation and liquid-liquid extraction.

Method 1: Protein Precipitation for Plasma and Urine Samples

This method is rapid and suitable for high-throughput analysis. It involves the precipitation of proteins from the biological matrix using an organic solvent, followed by the analysis of the supernatant.

Experimental Protocol:

-

Sample Preparation:

-

To 1.0 mL of plasma or urine sample in a centrifuge tube, add a suitable internal standard (e.g., Tolmetin).

-

Add 2.0 mL of cold acetonitrile to precipitate the proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 200 µL of the mobile phase.

-

Vortex for 30 seconds and transfer to an HPLC vial for injection.

-

-

HPLC Conditions:

-

Column: µ-Bondapak C18 column or equivalent (e.g., 10 µm particle size, 300 x 3.9 mm).

-

Mobile Phase: A mixture of 5 mmol/L potassium phosphate buffer (pH 7.8) and acetonitrile (50:50, v/v).[1]

-

Flow Rate: 0.8 mL/min.[1]

-

Injection Volume: 50 µL.

-

Detection: UV at 313 nm or 330 nm.[2]

-

Run Time: Approximately 10 minutes.

-

Quantitative Data Summary (HPLC-UV - Protein Precipitation):

| Parameter | Value | Reference |

| Linearity Range | 0.1 - 10.0 µg/mL | [2] |

| Retention Time (this compound) | ~3.8 min | [2] |

| Retention Time (Tolmetin - IS) | ~2.7 min | [2] |

| Limit of Detection (LOD) | 0.05 µg/mL | [2] |

| Within-day Precision (CV) | 1.4 - 6.7% | [2] |

| Between-day Precision (CV) | 1.4 - 7.5% | [2] |

| Recovery | >70% |

Method 2: Liquid-Liquid Extraction for Plasma and Serum Samples

Liquid-liquid extraction (LLE) offers a cleaner sample extract compared to protein precipitation, which can result in improved chromatographic performance and reduced matrix effects.

Experimental Protocol:

-

Sample Preparation:

-

To 1.0 mL of plasma or serum in a glass tube, add an internal standard (e.g., Tolmetin).

-

Acidify the sample by adding 100 µL of 1M phosphoric acid.

-

Add 5.0 mL of diethyl ether.

-

Vortex for 2 minutes.

-

Centrifuge at 3,000 x g for 10 minutes to separate the layers.

-

Transfer the organic (upper) layer to a clean tube.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 200 µL of the mobile phase.

-

Vortex for 30 seconds and inject into the HPLC system.

-

-

HPLC Conditions:

-

Column: Reversed-phase C18 column (e.g., 5 µm particle size, 150 x 4.6 mm).

-

Mobile Phase: Acetonitrile and 0.1% trifluoroacetic acid in water (e.g., 40:60, v/v).

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 20 µL.

-

Detection: UV at 313 nm.

-

Run Time: Approximately 10 minutes.

-

Quantitative Data Summary (HPLC-UV - Liquid-Liquid Extraction):

| Parameter | Value | Reference |

| Linearity Range | 0.05 - 20.0 µg/mL | |

| Retention Time (this compound) | 3.8 min | [2] |

| Retention Time (Tolmetin - IS) | 2.7 min | [2] |

| Limit of Detection (LOD) | 0.05 mg/L | [2] |

| Recovery | 77.6% (Serum), 80.4% (Plasma) | [2] |

| Within-day Precision (CV) | 1.4 to 6.7% | [2] |

| Between-day Precision (CV) | 1.4 to 7.5% | [2] |

Proposed UPLC-MS/MS Method for Enhanced Sensitivity and Specificity

For applications requiring higher sensitivity and selectivity, such as pharmacokinetic studies with low dosage or analysis of complex matrices, a UPLC-MS/MS method is recommended. The following is a proposed method for the quantification of this compound and its major metabolite, this compound glucuronide.

Experimental Protocol:

-

Sample Preparation (Solid-Phase Extraction - SPE):

-

Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.

-

Loading: To 0.5 mL of plasma or urine, add 0.5 mL of 2% formic acid in water. Vortex and load the entire sample onto the SPE cartridge.

-

Washing: Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol.

-

Elution: Elute this compound and its glucuronide with 1 mL of 5% ammonium hydroxide in methanol.

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under nitrogen at 40°C and reconstitute in 100 µL of the mobile phase.

-

-

UPLC-MS/MS Conditions:

-

Column: Acquity UPLC BEH C18 column (e.g., 1.7 µm particle size, 50 x 2.1 mm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient Elution: A linear gradient from 10% to 90% B over 3 minutes.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

Ionization: Electrospray Ionization (ESI), positive mode.

-

MS/MS Detection: Multiple Reaction Monitoring (MRM).

-

Proposed MRM Transitions:

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| This compound | 292.1 | 141.0 | 20 |

| This compound Glucuronide | 468.1 | 292.1 | 15 |

| Internal Standard (e.g., Tolmetin) | 258.1 | 117.1 | 25 |

Quantitative Data Summary (Proposed UPLC-MS/MS):

| Parameter | Expected Value |

| Linearity Range | 0.1 - 500 ng/mL |

| Limit of Quantification (LOQ) | 0.1 ng/mL |

| Accuracy | 85 - 115% |

| Precision (CV) | < 15% |

| Recovery | > 80% |

Experimental Workflow Diagrams

Caption: Workflow for this compound quantification by HPLC-UV using protein precipitation.

Caption: Workflow for this compound quantification by HPLC-UV using liquid-liquid extraction.

Caption: Proposed workflow for this compound quantification by UPLC-MS/MS using solid-phase extraction.

References

Application Note: A High-Throughput In Vitro Assay for Screening Zomepirac Analogs Against Cyclooxygenase Enzymes

Introduction

Zomepirac is a non-steroidal anti-inflammatory drug (NSAID) belonging to the pyrroleacetic acid class, which was previously marketed for the management of mild to severe pain.[1][2] Like other NSAIDs, its therapeutic effects are derived from the inhibition of prostaglandin synthesis.[2][3] The primary molecular targets of this compound are the cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2, which catalyze the conversion of arachidonic acid into prostaglandins.[3][4][5] While effective, this compound was withdrawn from the market due to instances of severe anaphylactic reactions.[1][6]